(4-Bromo-1-cyclopropyl-1H-pyrazol-3-yl)methanol
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Overview
Description
(4-Bromo-1-cyclopropyl-1H-pyrazol-3-yl)methanol is a chemical compound with the molecular formula C7H9BrN2O and a molecular weight of 217.07 g/mol It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-1-cyclopropyl-1H-pyrazol-3-yl)methanol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromo-1-cyclopropyl-1H-pyrazole with formaldehyde under basic conditions to introduce the methanol group at the 3-position of the pyrazole ring . The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-1-cyclopropyl-1H-pyrazol-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromo group can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromo group can be substituted with other functional groups such as amino, hydroxyl, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as sodium azide (NaN3) or sodium hydroxide (NaOH) can be used for substitution reactions.
Major Products Formed
Oxidation: 4-Bromo-1-cyclopropyl-1H-pyrazole-3-carboxylic acid.
Reduction: 4-Hydro-1-cyclopropyl-1H-pyrazol-3-yl)methanol.
Substitution: 4-Amino-1-cyclopropyl-1H-pyrazol-3-yl)methanol.
Scientific Research Applications
(4-Bromo-1-cyclopropyl-1H-pyrazol-3-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a precursor for agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (4-Bromo-1-cyclopropyl-1H-pyrazol-3-yl)methanol involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also modulate receptor activity by binding to receptor sites and altering their signaling pathways . These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities.
Comparison with Similar Compounds
Similar Compounds
4-Bromopyrazole: A simpler analog without the cyclopropyl and methanol groups.
4-Bromo-1-cyclopropyl-1H-pyrazole: Lacks the methanol group.
1-Cyclopropyl-1H-pyrazol-3-yl)methanol: Lacks the bromo group.
Uniqueness
(4-Bromo-1-cyclopropyl-1H-pyrazol-3-yl)methanol is unique due to the presence of both the bromo and methanol groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
(4-bromo-1-cyclopropylpyrazol-3-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O/c8-6-3-10(5-1-2-5)9-7(6)4-11/h3,5,11H,1-2,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIMBDHXROPWTTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C(=N2)CO)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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